molecular formula C6H12N2O2 B1273976 (Tetrahydro-furan-2-ylmethyl)-urea CAS No. 38336-10-6

(Tetrahydro-furan-2-ylmethyl)-urea

Cat. No.: B1273976
CAS No.: 38336-10-6
M. Wt: 144.17 g/mol
InChI Key: WKCQWWYEUQLEJW-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-urea is an organic compound that features a tetrahydrofuran ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-urea typically involves the reaction of tetrahydrofuran-2-ylmethylamine with an isocyanate or urea derivative. One common method is to react tetrahydrofuran-2-ylmethylamine with phenyl isocyanate under mild conditions to yield the desired urea compound . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-2-ylmethyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amine derivatives .

Scientific Research Applications

(Tetrahydro-furan-2-ylmethyl)-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Tetrahydro-furan-2-ylmethyl)-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrahydrofuran ring and a urea moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

oxolan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCQWWYEUQLEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394951
Record name (Tetrahydro-furan-2-ylmethyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38336-10-6
Record name (Tetrahydro-furan-2-ylmethyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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